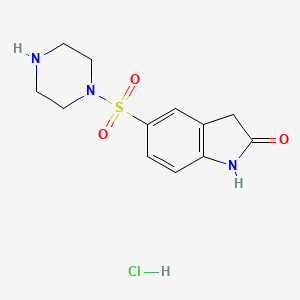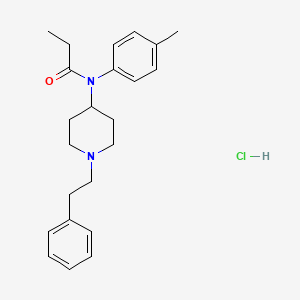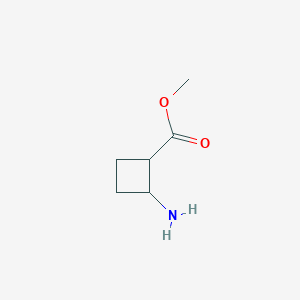
3-(ピペリジン-2-イル)-1,2,4-トリアゾール塩酸塩
概要
説明
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound that features a triazole ring fused to a piperidine ring
科学的研究の応用
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular and anticancer agent.
Biology: It can be used as a building block in the synthesis of biologically active molecules.
Industry: The compound may find applications in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves the reaction of 4H-1,2,4-triazole with piperidine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: 2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted analogs.
作用機序
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as 2-(4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride and 4-amino-4H-1,2,4-triazole-3-thiol. These compounds share structural similarities but may differ in their biological activities and applications.
類似化合物との比較
2-(4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
4-amino-4H-1,2,4-triazole-3-thiol
1,2,4-triazole derivatives
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQAWBUAPPZSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820735-50-9 | |
| Record name | Piperidine, 2-(1H-1,2,4-triazol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1653321.png)

![9-Amino-5-azaspiro[3.5]nonan-6-one](/img/structure/B1653326.png)

![tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride](/img/structure/B1653328.png)

![1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1653331.png)
![N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1653332.png)
![2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1653333.png)





